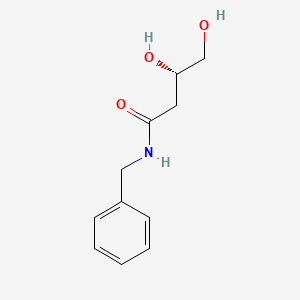

(S)-N-Benzyl-3,4-dihydroxy butyramide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-N-Benzyl-3,4-dihydroxy butyramide is an organic compound belonging to the class of fatty amides. These compounds are carboxylic acid amide derivatives of fatty acids, formed from a fatty acid and an amine. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and two hydroxyl groups on the butyramide chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Benzyl-3,4-dihydroxy butyramide can be achieved through several methods. One common approach involves the catalytic hydration of butyronitrile, which is then reacted with benzylamine to form the desired amide. Another method includes the reaction of butyryl chloride with benzylamine under basic conditions to yield the amide. Additionally, the reduction of butyraldoxime with benzylamine can also produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves continuous-flow protocols to ensure high yield and purity. These methods often utilize acyl azide intermediates, which are generated in situ and reacted with benzylamine to form the amide bond. This approach minimizes side reactions and maintains the chiral integrity of the product .

Chemical Reactions Analysis

Types of Reactions

(S)-N-Benzyl-3,4-dihydroxy butyramide undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The amide group can be reduced to form amines.

Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(S)-N-Benzyl-3,4-dihydroxy butyramide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential role in enzyme inhibition and as a substrate for biochemical assays.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of (S)-N-Benzyl-3,4-dihydroxy butyramide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Butyramide: A simpler amide derivative of butyric acid.

Phenylalanine Butyramide: A butyrate derivative with applications in cosmetics and medicine.

Acetamide: A smaller amide with different chemical properties.

Uniqueness

(S)-N-Benzyl-3,4-dihydroxy butyramide is unique due to its specific structure, which includes a benzyl group and two hydroxyl groups. This structure imparts distinct chemical reactivity and biological activity compared to other amides. Its ability to interact with specific enzymes and pathways makes it a valuable compound in various research fields .

Biological Activity

(S)-N-Benzyl-3,4-dihydroxy butyramide is a chiral compound that has garnered attention for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by a benzyl group attached to a butyramide backbone, with hydroxyl groups at the 3 and 4 positions. Its molecular formula is C_{12}H_{15}N_{1}O_{3}, and it has a molar mass of approximately 221.27 g/mol. The presence of hydroxyl groups contributes to its solubility and reactivity, influencing its interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Properties : The compound has shown effectiveness against various microbial strains, suggesting its potential as an antimicrobial agent.

- Anti-inflammatory Effects : Studies have indicated that this compound may reduce inflammation through inhibition of specific pathways involved in inflammatory responses .

- Neuroprotective Activity : Preliminary research suggests that the compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative disorders .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory processes and neurotransmitter metabolism. For instance, it interacts with soluble epoxide hydrolase (sEH) and phosphodiesterase 4 (PDE4), which are critical in pain and inflammatory pathways .

- Receptor Binding : Investigations into the binding affinity of this compound to various receptors have revealed its potential to modulate receptor activity, thereby influencing cellular signaling pathways .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (R)-N-Benzyl-3,4-dihydroxy butyramide | Same backbone with different stereochemistry | Different biological activity profile |

| N-benzoyl-L-threonine | Contains a benzoyl group instead of benzyl | Different functional group leading to varied activity |

| 3-hydroxy-N-benzylbutyramide | Lacks one hydroxyl group | May exhibit different solubility and reactivity |

| N-benzylglycine | Amino acid derivative with similar nitrogen | Different pharmacological properties |

This table illustrates how the unique combination of hydroxyl groups and specific stereochemistry contributes to the distinct biological activities of this compound compared to related compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Efficacy : In vitro studies demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. This suggests its potential utility in developing new antimicrobial agents.

- Anti-inflammatory Activity : A study utilizing a lipopolysaccharide-induced inflammation model in rats showed that administration of this compound resulted in a significant reduction in inflammatory markers compared to control groups .

- Neuroprotective Effects : Research exploring the neuroprotective effects indicated that this compound could mitigate oxidative stress in neuronal cells, highlighting its potential role in treating conditions like Alzheimer's disease .

Properties

IUPAC Name |

(3S)-N-benzyl-3,4-dihydroxybutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c13-8-10(14)6-11(15)12-7-9-4-2-1-3-5-9/h1-5,10,13-14H,6-8H2,(H,12,15)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBXGCLMWKLDOEZ-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CC(CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNC(=O)C[C@@H](CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.